4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
Description
4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a fluorinated isoxazole derivative characterized by a 2-fluorophenoxymethyl substituent at position 4 and a methyl group at position 5 of the isoxazole ring. This compound is cataloged under multiple synonyms and identifiers, including CAS RN 3919-74-2 (related impurity standard) and supplier codes such as CTK7C2589 and MolPort-000-895-218 .
Properties
IUPAC Name |
4-[(2-fluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4/c1-7-8(11(12(15)16)14-18-7)6-17-10-5-3-2-4-9(10)13/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIHKEZJIPMXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which is then reacted with a suitable alkylating agent to form 2-fluorophenoxyalkane.
Construction of the Isoxazole Ring: The next step involves the cyclization of the fluorophenoxyalkane with appropriate reagents to form the isoxazole ring. This can be achieved through a reaction with nitrile oxides or other suitable precursors under controlled conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position of the isoxazole ring. This can be accomplished through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymology and receptor binding assays.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and specificity, while the isoxazole ring can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs are compared below based on substitution patterns, electronic effects, and biological implications:
Table 1: Structural Comparison of Isoxazole Carboxylic Acid Derivatives
Electronic and Steric Effects
- Fluorine Substitution: The target compound’s 2-fluorophenoxy group introduces ortho-substitution, creating steric hindrance and altering dipole moments compared to para-fluorophenyl analogs (e.g., ).
- Heteroatom Influence: Thiophene-containing analogs () introduce sulfur, which may participate in π-stacking or metabolic oxidation, differing from the oxygen-based phenoxy group in the target compound.
- Bioavailability and Solubility: Carboxylic acids (e.g., target compound, –3) are more polar and less membrane-permeable than ester prodrugs ().
Biological Activity
4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (FMPICA) is a synthetic organic compound belonging to the isoxazole family. Its unique structure, characterized by a fluorophenoxy group and a carboxylic acid moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of FMPICA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
FMPICA has the molecular formula C12H10FNO4 and a molecular weight of 251.21 g/mol. The compound's structure can be represented as follows:
The biological activity of FMPICA is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenoxy group enhances binding affinity, while the isoxazole ring modulates overall activity. Potential mechanisms include:
- Enzyme Inhibition : FMPICA may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Signal Transduction Modulation : The compound could influence signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Research indicates that FMPICA exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. For instance:
- Case Study 1 : A study evaluated the effect of FMPICA on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation .
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 50 | 45 |
Anti-inflammatory Activity
FMPICA has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
- Case Study 2 : In a model of acute inflammation induced by carrageenan, FMPICA significantly reduced paw edema compared to control groups .
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 8.5 |
| FMPICA (10 mg/kg) | 5.0 |
| FMPICA (50 mg/kg) | 3.0 |
Pharmacological Applications
The potential applications of FMPICA extend beyond cancer treatment:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules.
- Enzymology : Used in studies involving enzyme kinetics and inhibition assays.
- Material Science : Investigated for use in developing polymers with specific properties.
Safety and Toxicology
While preliminary studies indicate promising biological activities, further research is necessary to evaluate the safety profile of FMPICA. Toxicological assessments should focus on liver function tests and potential cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
